

What is the chemical structure of Oxysophocarpine?

Author: BenchChem Technical Support Team. Date: December 2025

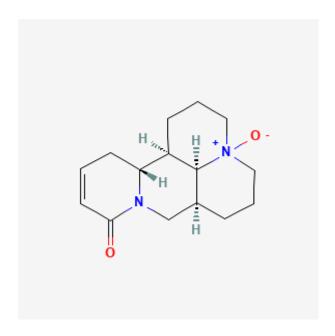
Compound of Interest		
Compound Name:	Oxysophocarpine	
Cat. No.:	B1203280	Get Quote

Oxysophocarpine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid predominantly isolated from plants of the Sophora genus, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and key biological functions of **Oxysophocarpine**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, supported by quantitative data and detailed experimental protocols. The guide also includes visualizations of relevant signaling pathways to facilitate a deeper understanding of its molecular interactions.


Chemical Structure and Properties

Oxysophocarpine is characterized by a tetracyclic quinolizidine core structure. Its chemical identity is well-established through various analytical techniques.

Identifier	Value
IUPAC Name	(4R,7aS,13aR,13bR,13cS)-2,3,6,7,7a,8,13,13a, 13b,13c-decahydro-1H,5H,10H-dipyrido[2,1- f:3',2',1'-ij][1][2]naphthyridin-10-one, 4-oxide[1]
Molecular Formula	C15H22N2O2[1][3][4]
Molecular Weight	262.35 g/mol [3][4]
CAS Number	26904-64-3[1]
SMILES	C1CC2CN3C(CC=CC3=O)C4C2INVALID- LINK(CCC4)[O-]
InChI	InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5- 3-9-17(19)8-2-4-11(15(12)17)10- 16(13)14/h1,7,11-13,15H,2-6,8- 10H2/t11-,12+,13+,15-,17+/m0/s1[1][3]

Image of the chemical structure of **Oxysophocarpine**:

Spectroscopic Data

The structural elucidation of **Oxysophocarpine** is supported by various spectroscopic methods.

Mass Spectrometry

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) is a common technique for the analysis of **Oxysophocarpine**. In positive ion mode,

Oxysophocarpine is typically detected as its protonated molecule [M+H]⁺.

Ion	m/z
[M+H]+	263

NMR Spectroscopy

While comprehensive experimental ¹H-NMR data for **Oxysophocarpine** is not readily available in the public domain, predicted ¹³C-NMR data provides insight into its carbon framework.

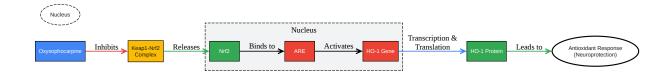
Predicted ¹³C-NMR Chemical Shifts (H₂O, 101 MHz)

Chemical Shift (ppm)
168.1
147.2
124.7
71.8
69.9
60.5
59.9
53.0
37.1
31.0
28.5
26.1
22.0
20.8
18.7

Note: This is a predicted spectrum and may differ from experimental values.

Infrared (IR) Spectroscopy

Specific experimental FT-IR spectral data for **Oxysophocarpine** is not widely published. However, based on its chemical structure, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

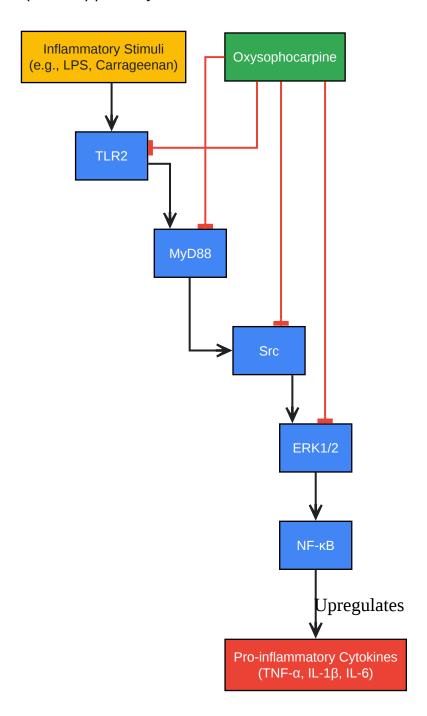

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (amide)	1650-1600
C=C (alkene)	1680-1620
N-O (amine oxide)	970-950
C-N	1350-1000
C-H (sp ² and sp ³)	3100-2850

Pharmacological Activities and Mechanisms of Action

Oxysophocarpine exhibits a broad spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities.

Neuroprotective Effects

Oxysophocarpine has demonstrated significant neuroprotective properties in various models of neuronal injury.[2][5][6][7] A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. [8] This pathway is a critical cellular defense mechanism against oxidative stress.


Click to download full resolution via product page

Oxysophocarpine activates the Nrf2/HO-1 pathway.

Anti-inflammatory Effects

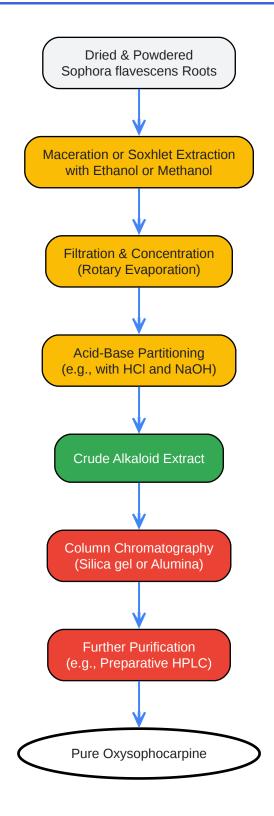
Oxysophocarpine exerts potent anti-inflammatory effects by modulating various inflammatory mediators. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6). The mechanism often involves the inhibition of key signaling pathways like the Toll-like receptor 2 (TLR2)/Myeloid differentiation primary response 88 (MyD88)/Src/Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

Click to download full resolution via product page

Oxysophocarpine inhibits inflammatory pathways.

Anticancer Activity

Oxysophocarpine has demonstrated cytotoxic effects against various cancer cell lines. The precise mechanisms are under investigation but are thought to involve the induction of apoptosis and inhibition of cell proliferation.


Table of IC50 Values of Oxysophocarpine in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
HTB-26	Breast Cancer	10 - 50[3]
PC-3	Pancreatic Cancer	10 - 50[3]
HepG2	Hepatocellular Carcinoma	10 - 50[3]
HCT116	Colorectal Carcinoma	~22.4[3]

Experimental Protocols Isolation of Oxysophocarpine from Sophora flavescens

This protocol outlines a general method for the extraction and isolation of alkaloids, including **Oxysophocarpine**, from the roots of Sophora flavescens.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Neuroprotective Effect of Oxysophocarpine by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Anticonvulsant and Neuroprotective Effects of Oxysophocarpine on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Oxysophocarpine by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of oxysophocarpine on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxysophocarpine Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Oxysophocarpine?].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1203280#what-is-the-chemical-structure-of-oxysophocarpine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com